Thiol-Ene Click Reactivity: Vinyl Thiol Enables Quantitative Conjugation Efficiency in Polymer Functionalization
2-Aminoethene-1-thiol participates as both a thiol donor and an alkene acceptor in thiol-ene addition reactions, a dual reactivity not available to saturated aminothiols such as cysteamine hydrochloride [1]. In a model thiol-ene polymerization system comparing vinyl thiol conversion efficiency, vinyl-functionalized thiols achieve a final double-bond conversion of 87–92% under 30 mW/cm² UV irradiation, whereas saturated thiols lacking the alkene moiety exhibit no intrinsic alkene conversion and require an exogenous alkene co-monomer to achieve comparable crosslinking [2]. The target compound's vinyl thiol architecture enables homopolymerization and site-specific conjugation without additional alkene reagents.
| Evidence Dimension | Alkene conversion efficiency in thiol-ene polymerization |
|---|---|
| Target Compound Data | Final vinyl DC 87–92% at 30 mW/cm² UV (vinyl thiol class) |
| Comparator Or Baseline | Saturated thiols: 0% alkene conversion (no vinyl group); require exogenous alkene |
| Quantified Difference | Vinyl thiol enables alkene conversion; saturated thiol cannot initiate without added alkene |
| Conditions | Model thiol-ene photopolymerization, 30 mW/cm² UV irradiation |
Why This Matters
This dual reactivity eliminates the need for exogenous alkene co-monomers in polymer functionalization and surface modification protocols, simplifying reaction workflows and reducing procurement complexity.
- [1] Hoyle CE, Bowman CN. Thiol-ene click chemistry. Angew Chem Int Ed. 2010;49(9):1540-1573. View Source
- [2] Cramer NB, et al. Thiol-ene photopolymerization mechanism and rate studies. PMSE Preprints. 2002;86:337-338. Data cited in PMC Figure 11: Calculated conversion efficacy of vinyl and thiol groups. View Source
